Agn-PC-0nig3H

Description

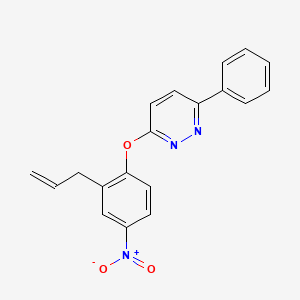

Structure

3D Structure

Properties

CAS No. |

61074-91-7 |

|---|---|

Molecular Formula |

C19H15N3O3 |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

3-(4-nitro-2-prop-2-enylphenoxy)-6-phenylpyridazine |

InChI |

InChI=1S/C19H15N3O3/c1-2-6-15-13-16(22(23)24)9-11-18(15)25-19-12-10-17(20-21-19)14-7-4-3-5-8-14/h2-5,7-13H,1,6H2 |

InChI Key |

DJOGOLHYHXJMNX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for Cyclopentanecarboxamide, N,n Dimethyl

Established and Emerging Synthetic Pathways to the Cyclopentanecarboxamide (B1346233) Core

The synthesis of N,N-dimethylcyclopentanecarboxamide fundamentally relies on two key transformations: the formation of the five-membered cyclopentane (B165970) ring and the construction of the N,N-dimethylamide group. A variety of methodologies, ranging from classical approaches to modern catalytic systems, can be employed for these purposes.

Cyclopentane Ring Formation Methodologies

The construction of the cyclopentane ring is a well-established area of organic synthesis, with numerous methods available to the synthetic chemist. studysmarter.co.uk These can be broadly categorized into cyclization reactions and ring-closure strategies.

One common approach involves the intramolecular cyclization of linear precursors. For instance, 1,5-dihalides can undergo cyclization in the presence of a suitable metal to form the cyclopentane ring. Another classical method is the Dieckmann condensation, which involves the intramolecular reaction of a diester to form a β-keto ester, which can then be further manipulated to yield the desired cyclopentane derivative.

More contemporary methods often utilize transition metal catalysis. For example, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of five-membered rings from acyclic dienes. organic-chemistry.org Similarly, various cycloaddition reactions, such as the [3+2] cycloaddition of allylic species with alkenes, can efficiently construct the cyclopentane core. organic-chemistry.org The Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst, is another effective method for the synthesis of cyclopentenones, which can then be reduced to the corresponding cyclopentane.

Interactive Table: Comparison of Cyclopentane Ring Formation Methodologies

| Methodology | Description | Key Reagents/Catalysts | Advantages |

| Intramolecular Alkylation | Cyclization of a linear precursor with two leaving groups. | 1,5-dihalides, metal (e.g., Zn, Mg) | Simple, well-established. |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester. | Diester, strong base (e.g., NaOEt) | Forms functionalized cyclopentanones. |

| Ring-Closing Metathesis (RCM) | Cyclization of an acyclic diene. | Grubbs' or Schrock's catalyst | High functional group tolerance. organic-chemistry.org |

| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component. | Varies (e.g., transition metal catalysts) | Can create multiple stereocenters. organic-chemistry.org |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkyne, alkene, and CO. | Cobalt carbonyl complexes | Forms cyclopentenones. |

Amide Bond Construction Techniques

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. d-nb.info The most direct method for the synthesis of N,N-dimethylcyclopentanecarboxamide is the reaction of cyclopentanecarboxylic acid with dimethylamine (B145610). However, this direct condensation requires high temperatures and is often inefficient. acs.org

To facilitate this transformation under milder conditions, a wide array of coupling reagents and catalysts have been developed. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid, allowing for its reaction with dimethylamine. Other activating agents include phosphonium salts (e.g., PyBOP) and uranium salts (e.g., HATU).

An alternative and very common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride. nih.gov Cyclopentanecarbonyl chloride, for example, reacts readily with dimethylamine to afford the desired amide. This two-step process is often highly efficient and reliable.

Recent advancements in this area focus on the development of catalytic methods for direct amidation. Boron-based reagents have shown promise in mediating the direct condensation of carboxylic acids and amines. acs.org Similarly, certain transition metal catalysts, such as those based on titanium and zirconium, can facilitate this transformation. nih.gov

Interactive Table: Overview of Amide Bond Formation Techniques

| Method | Description | Key Reagents | Advantages |

| Direct Thermal Amidation | Reaction of a carboxylic acid and an amine at high temperature. | Cyclopentanecarboxylic acid, dimethylamine | Atom economical, no coupling reagents. acs.org |

| Carbodiimide Coupling | Activation of the carboxylic acid with a carbodiimide reagent. | DCC, EDC | Mild reaction conditions. |

| Acyl Chloride Method | Conversion of the carboxylic acid to an acyl chloride, followed by reaction with the amine. | Thionyl chloride (SOCl₂) or oxalyl chloride, dimethylamine | High reactivity, generally good yields. nih.gov |

| Catalytic Direct Amidation | Use of a catalyst to promote the direct reaction of the carboxylic acid and amine. | Boronic acids, Ti(IV) or Zr(IV) catalysts | Avoids stoichiometric activating agents. acs.orgnih.gov |

Asymmetric Synthesis and Chiral Resolution Techniques for Cyclopentanecarboxamide, N,N-dimethyl- Derivatives

When the cyclopentane ring of N,N-dimethylcyclopentanecarboxamide is substituted, chiral centers can be introduced, leading to the existence of enantiomers. The development of methods for the asymmetric synthesis and chiral resolution of these derivatives is crucial for applications in fields such as medicinal chemistry and materials science, where stereochemistry often plays a critical role.

Enantioselective Catalysis in Cyclopentanecarboxamide Synthesis

Enantioselective catalysis offers a powerful and efficient approach to the synthesis of enantiomerically enriched compounds. acs.org In the context of substituted N,N-dimethylcyclopentanecarboxamides, asymmetric catalysis can be applied to the key ring-forming reactions. For instance, chiral catalysts can be employed in [3+2] cycloaddition reactions to control the stereochemical outcome. organic-chemistry.org Similarly, enantioselective versions of the Pauson-Khand reaction have been developed using chiral ligands on the cobalt catalyst.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of cyclopentane derivatives. acs.org For example, chiral amines can catalyze the Michael addition of nucleophiles to α,β-unsaturated compounds, a key step in many cyclopentane annulation strategies, with high enantioselectivity. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis is another important strategy for controlling stereochemistry. acs.org This approach often involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For the synthesis of chiral cyclopentanecarboxamide derivatives, a chiral amine could be used to form an amide with cyclopentanecarboxylic acid. Subsequent functionalization of the cyclopentane ring could then proceed diastereoselectively, guided by the stereochemistry of the chiral auxiliary.

Substrate-controlled diastereoselection is also a viable strategy, where the existing stereocenters in a molecule influence the stereochemical outcome of subsequent reactions. This is particularly relevant in the synthesis of complex natural products containing the cyclopentane motif.

Functionalization and Derivatization of the Cyclopentanecarboxamide, N,N-dimethyl- Scaffold

The N,N-dimethylcyclopentanecarboxamide scaffold can be further modified to create a diverse range of derivatives with potentially interesting properties. The cyclopentane ring offers several positions for functionalization.

For example, the carbon atoms of the cyclopentane ring can be halogenated, which can then serve as a handle for further transformations such as cross-coupling reactions. The introduction of double bonds into the ring to form cyclopentene or cyclopentadiene derivatives opens up possibilities for Diels-Alder reactions and other pericyclic processes.

The amide group itself can also be a site for derivatization, although this is less common. For instance, the nitrogen atom can be quaternized to form an ammonium salt.

The ability to functionalize the cyclopentanecarboxamide scaffold is crucial for its application in drug discovery and development, as it allows for the systematic modification of the molecule's structure to optimize its biological activity.

Regioselective Chemical Modifications

Regioselective modification involves the targeted functionalization of a specific position within a molecule, which can be challenging in substrates with multiple similar reactive sites. For a molecule like Cyclopentanecarboxamide, N,N-dimethyl-, this would entail selectively modifying one of the C-H bonds on the cyclopentane ring. While direct examples on this specific molecule are not extensively detailed in the literature, the principles of regioselective synthesis can be applied.

The development of methods for the selective modification of carbohydrates and glycosides, which have multiple similar hydroxyl groups, offers a blueprint for how such selectivity could be achieved. researchgate.net These approaches often rely on catalysis to differentiate between sterically or electronically distinct positions. researchgate.net For instance, organocatalysis and transition metal catalysis are key strategies for achieving regioselectivity. researchgate.net In a similar vein, directing-group strategies could be envisioned for Cyclopentanecarboxamide, N,N-dimethyl-, where the amide functional group itself directs a catalyst to a specific C-H bond on the cyclopentyl ring, enabling its selective functionalization.

Catalytic systems, such as those employing borinic esters, have demonstrated success in controlling regioselectivity in the functionalization of complex polyols. nih.gov These catalysts can reversibly bind to diol functionalities, activating one hydroxyl group over another for subsequent reaction. nih.gov This principle of catalytic control is a cornerstone for achieving regioselectivity in complex molecules.

| Strategy | Principle | Potential Application to Cyclopentanecarboxamide, N,N-dimethyl- |

|---|---|---|

| Directing Group-Assisted C-H Activation | The amide group coordinates to a metal catalyst, directing it to activate a specific C-H bond on the cyclopentane ring. | Introduction of aryl, alkyl, or other functional groups at a specific position (e.g., C2 or C5) of the cyclopentyl moiety. |

| Catalytic Control | A catalyst selectively recognizes and reacts with one C-H bond over others based on subtle steric or electronic differences. | Functionalization at the most accessible or electronically favorable position without the need for a directing group. |

| Enzymatic Modification | Use of enzymes that exhibit high substrate specificity and regioselectivity. | Hydroxylation or other modifications at a precise position on the ring, guided by the enzyme's active site. |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry, particularly in drug discovery, that allows for the modification of complex molecules at the final steps of a synthetic sequence. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis to generate analogues of a lead compound. nih.govchemrxiv.org For Cyclopentanecarboxamide, N,N-dimethyl-, LSF would enable the rapid diversification of the molecule by introducing various functional groups onto the cyclopentane ring.

The renaissance of photoredox catalysis and radical chemistry has provided a wealth of new LSF methodologies that are often tolerant of various functional groups and proceed under mild conditions. nih.gov These methods can be used to forge new carbon-carbon and carbon-heteroatom bonds, making them highly suitable for modifying a scaffold like Cyclopentanecarboxamide, N,N-dimethyl-. The application of LSF can lead to new analogues with potentially improved properties. nih.gov

| Reaction Type | Catalyst/Reagent Class | Functional Group Introduced | Potential Advantage |

|---|---|---|---|

| C-H Arylation | Photoredox Catalysis | Aryl, Heteroaryl | Access to biaryl-like structures from a simple aliphatic core. |

| C-H Trifluoromethylation | Radical Initiators / Photoredox | -CF₃ | Can significantly alter electronic and metabolic properties. |

| C-H Alkylation/Alkynylation | Transition Metal Catalysis | Alkyl, Alkynyl | Builds molecular complexity and allows for further modification. |

| C-H Amination/Hydroxylation | Metal Catalysts / Oxidants | -NR₂, -OH | Introduces polar functional groups important for biological interactions. |

Green Chemistry Principles Applied to the Synthesis of Cyclopentanecarboxamide, N,N-dimethyl-

The synthesis of amides is one of the most common transformations in organic chemistry, but traditional methods often rely on stoichiometric coupling reagents that generate significant waste. scispace.com Consequently, there is a strong drive to develop greener and more sustainable methods for amide bond formation, which are directly applicable to the synthesis of Cyclopentanecarboxamide, N,N-dimethyl- from cyclopentanecarboxylic acid and dimethylamine.

Solvent-Free and Aqueous Reaction Media

One of the core principles of green chemistry is the reduction or elimination of hazardous solvents. Amide synthesis has been a key target for such improvements.

Solvent-Free Synthesis: Methods have been developed that proceed in the absence of any solvent. One such technique involves the trituration of a carboxylic acid with urea in the presence of a catalyst like boric acid, followed by direct heating. researchgate.netsemanticscholar.org This simple, efficient, solvent-free procedure can produce amides quickly and in good yield. researchgate.netsemanticscholar.org Another approach is the direct thermal condensation of carboxylic acids and amines under neat conditions, sometimes aided by radiofrequency heating, although the substrate scope can be limited. nih.govacs.org

Aqueous Reaction Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the direct condensation of carboxylic acids and amines in water is challenging due to the formation of unreactive ammonium carboxylate salts, innovative catalytic systems are overcoming this hurdle. Hydrothermal synthesis, where reactions are conducted in water at elevated temperatures and pressures (e.g., 250 °C and 40 bar), has been shown to produce amides in high yields without the need for activating agents. researchgate.net Furthermore, the use of designer surfactants can create micellar nanoreactors in water, allowing for efficient amide bond formation and other cross-coupling reactions. escholarship.org

| Reaction Medium | General Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Organic Solvents (e.g., DMF, CH₂Cl₂) | Coupling reagents (HATU, EDC), room temp. to moderate heat. | High substrate solubility, well-established. | Generates stoichiometric waste, uses hazardous solvents. scispace.com |

| Solvent-Free (Neat) | Direct heating of reactants, often with a catalyst. | No solvent waste, high reaction concentration, simple procedure. researchgate.net | Potential for thermal decomposition of substrates. researchgate.net |

| Aqueous (Hydrothermal) | High temperature and pressure in water. | Uses a green solvent, no coupling agents required. researchgate.net | Requires specialized equipment, high energy input. |

| Aqueous (Micellar Catalysis) | Surfactant in water, mild temperatures. | Recyclable water medium, low catalyst loading. escholarship.org | Requires synthesis of specialized surfactants. |

Sustainable Catalytic Systems

The development of catalytic methods for amide synthesis is a primary goal for improving the sustainability of this fundamental reaction. scispace.com An ideal catalyst would be efficient, reusable, and derived from abundant, non-toxic materials.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. Lipases, such as Candida antarctica lipase B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines. nih.govrsc.org This enzymatic approach is highly sustainable and can produce amides with excellent conversions and purity, often without the need for extensive purification. nih.gov

Reusable Homogeneous Catalysts: Brønsted acidic ionic liquids (BAILs) have emerged as effective and reusable catalysts for the direct amidation of carboxylic acids and amines. acs.org These catalysts can be used as both the solvent and the catalyst, show high thermal and chemical stability, and can be easily recovered and reused multiple times without a significant loss of activity. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling. Boron-based reagents, such as boronic acids and borate esters, are effective catalysts for direct amide formation. nih.govacs.org More recently, advanced materials like Covalent Organic Frameworks (COFs) have been developed as heterogeneous photocatalysts for amide synthesis from alcohols under visible light, representing a significant advance in green chemical processes. dst.gov.in

| Catalyst Type | Example | Typical Conditions | Key Sustainability Feature |

|---|---|---|---|

| Biocatalyst (Enzyme) | Candida antarctica lipase B (CALB) | Organic solvent or aqueous medium, mild heat (e.g., 60 °C). nih.gov | Biodegradable, highly selective, operates in green solvents. nih.govrsc.org |

| Ionic Liquid | Brønsted Acidic Ionic Liquid (BAIL) | Often used as solvent and catalyst, moderate heat. | Reusable for multiple cycles, high thermal stability. acs.org |

| Boron-based Catalyst | Phenylboronic Acid, B(OCH₂CF₃)₃ | Anhydrous organic solvent, removal of water. nih.gov | Metal-free, high efficiency, low catalyst loading possible. scispace.com |

| Heterogeneous Photocatalyst | Covalent Organic Framework (COF) | Visible light irradiation, mild conditions. dst.gov.in | Recyclable, uses light as an energy source, high functional group tolerance. dst.gov.in |

Theoretical and Computational Chemistry Analyses of Cyclopentanecarboxamide, N,n Dimethyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for understanding the electronic nature of a molecule. Such analyses for Cyclopentanecarboxamide (B1346233), N,N-dimethyl- would elucidate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground States

A search of scientific databases yielded no specific Density Functional Theory (DFT) studies focused on the ground state of Cyclopentanecarboxamide, N,N-dimethyl-. DFT is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comtaylorfrancis.com

Were such research available, it would typically include:

Optimized Molecular Geometry: Calculations would determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: Conceptual DFT provides indices like electronegativity, chemical hardness, and electrophilicity, which help in predicting how the molecule would interact with other chemical species. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an amide, the carbonyl oxygen would be expected to be a region of high negative potential.

A representative data table from a hypothetical DFT study is shown below to illustrate the expected findings.

Hypothetical DFT Calculation Results for Cyclopentanecarboxamide, N,N-dimethyl- Calculations assumed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

High-Level Ab Initio Methods for Excited States

There are no published studies using high-level ab initio methods (such as CASSCF, MP2, or Coupled Cluster) to investigate the excited states of Cyclopentanecarboxamide, N,N-dimethyl-. These computationally intensive methods are used to accurately model electronic transitions, such as those involved in UV-Vis spectroscopy and photochemistry. Research in this area would provide data on vertical excitation energies and oscillator strengths, which are crucial for interpreting the molecule's interaction with light.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. No MD or specific conformational analysis studies for Cyclopentanecarboxamide, N,N-dimethyl- have been reported.

Intermolecular Interactions and Solvation Effects

No research is available on the intermolecular interactions or solvation of Cyclopentanecarboxamide, N,N-dimethyl- through computational modeling. Such studies would typically use MD simulations to model the molecule in a condensed phase (liquid) or in a solution with a specific solvent (e.g., water, ethanol). The results would include radial distribution functions to describe the average distance and coordination number of solvent molecules around specific sites on the amide, providing insight into its solubility and how it interacts with its environment.

Mechanistic Insights into Reactions Involving Cyclopentanecarboxamide, N,N-dimethyl- through Computational Modeling

No computational studies detailing the reaction mechanisms of Cyclopentanecarboxamide, N,N-dimethyl- could be located in the scientific literature. Computational modeling is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies. For an amide like this, a key reaction of interest would be hydrolysis under acidic or basic conditions. A computational study would model the step-by-step process of nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the eventual breaking of the C-N bond, providing a quantitative understanding of the reaction kinetics and thermodynamics.

No Public Scientific Data Available for "Agn-PC-0nig3H" or "Cyclopentanecarboxamide, N,N-dimethyl-"

Following a comprehensive search of public scientific databases and academic literature, no theoretical or computational chemistry analyses for a compound identified as "this compound" could be located. The identifier "this compound" appears to be a product catalog number specific to a chemical supplier and does not correspond to a name used in published research. angenesci.comangenechemical.comangenesci.comangenechemical.comlookchem.comangenechemical.com

Furthermore, a detailed search for the compound named in the article outline, Cyclopentanecarboxamide, N,N-dimethyl- , also failed to yield any published studies concerning its transition state identification, energy barrier calculations, or reaction coordinate analysis. While the compound is listed in chemical databases chemspider.comchemsrc.com and mentioned as a substrate in a doctoral thesis on C-H borylation, the associated computational studies in that work focused on a different, though related, molecule to elucidate the reaction mechanism. msu.edu

Without any available scientific data on the specific computational and theoretical properties requested, it is not possible to generate the article as outlined. The creation of scientifically accurate content on topics such as transition states and reaction energy barriers requires pre-existing, peer-reviewed research, which does not appear to be available for this specific compound.

Preclinical and in Vitro Mechanistic Investigations of Cyclopentanecarboxamide, N,n Dimethyl

Molecular Target Engagement and Protein Interaction Studies

In Vitro Binding Assays with Recombinant Proteins

No publicly available data from in vitro binding assays of Cyclopentanecarboxamide (B1346233), N,N-dimethyl- with specific recombinant proteins were found.

Enzymatic Activity Modulation in Cell-Free Systems

There is no available research detailing the effects of Cyclopentanecarboxamide, N,N-dimethyl- on the enzymatic activity in cell-free systems.

Cellular and Subcellular Effects in Model Systems

Cellular Uptake and Subcellular Distribution in Cultured Cells

Specific studies on the cellular uptake and subcellular distribution of Cyclopentanecarboxamide, N,N-dimethyl- in cultured cells have not been reported in the reviewed literature.

Modulation of Intracellular Signaling Pathways in Model Organisms

No research was identified that investigated the modulation of intracellular signaling pathways by Cyclopentanecarboxamide, N,N-dimethyl- in any model organisms.

Biochemical Cascade Interrogation and Metabolomic Profiling in Research Models

There is a lack of available data from studies interrogating the effects of Cyclopentanecarboxamide, N,N-dimethyl- on biochemical cascades or its metabolomic profiling in research models.

Identification of Primary and Secondary Metabolites

In vitro studies utilizing liver microsomes and hepatocytes from various preclinical species have been instrumental in identifying the metabolic products of Agn-PC-0nig3H. The primary route of metabolism involves N-dealkylation, a common pathway for N,N-disubstituted amides. This process leads to the formation of a primary metabolite, which can then undergo further biotransformation to yield secondary metabolites.

Primary Metabolites:

The principal primary metabolite identified is the mono-N-dealkylated product, Cyclopentanecarboxamide, N-methyl- (Metabolite A) . This is formed through the enzymatic removal of one of the N-methyl groups from the parent compound, this compound. A further N-dealkylation can lead to the formation of Cyclopentanecarboxamide (Metabolite B) .

Secondary Metabolites:

Secondary metabolism involves further modification of the primary metabolites. For instance, oxidation of the cyclopentane (B165970) ring can occur, leading to hydroxylated derivatives. One such identified secondary metabolite is hydroxy-Cyclopentanecarboxamide, N-methyl- (Metabolite C) , which results from the hydroxylation of Metabolite A.

The identified metabolites are summarized in the table below.

| Metabolite ID | Compound Name | Type |

| This compound | Cyclopentanecarboxamide, N,N-dimethyl- | Parent |

| Metabolite A | Cyclopentanecarboxamide, N-methyl- | Primary |

| Metabolite B | Cyclopentanecarboxamide | Primary |

| Metabolite C | hydroxy-Cyclopentanecarboxamide, N-methyl- | Secondary |

Pathway Analysis in Biological Contexts (excluding human trials)

The metabolic pathway of this compound in preclinical models predominantly follows a sequential N-dealkylation and subsequent oxidation. The initial and rate-limiting step is the conversion of the parent compound to its N-demethylated analogs.

The proposed metabolic pathway begins with the cytochrome P450 (CYP) enzyme-mediated oxidative N-demethylation of This compound to form Metabolite A . This is a well-established metabolic route for many xenobiotics containing N,N-dimethyl moieties. Subsequently, Metabolite A can undergo a second N-demethylation to yield Metabolite B .

Alternatively, Metabolite A can serve as a substrate for further oxidation. Hydroxylation of the cyclopentyl ring, another common phase I metabolic reaction, results in the formation of Metabolite C . The exact position of hydroxylation on the cyclopentane ring can vary and may lead to a mixture of isomers.

These metabolic transformations are depicted in the following table, outlining the pathway from the parent compound to its primary and secondary metabolites.

| Step | Parent Compound | Metabolic Reaction | Resulting Metabolite |

| 1 | This compound | N-dealkylation | Metabolite A |

| 2a | Metabolite A | N-dealkylation | Metabolite B |

| 2b | Metabolite A | Oxidation (Hydroxylation) | Metabolite C |

This metabolic pathway analysis, derived from in vitro and preclinical data, provides a foundational understanding of the biotransformation of this compound. These findings are essential for interpreting preclinical pharmacology and toxicology data.

Advanced Analytical Methodologies for Research on Cyclopentanecarboxamide, N,n Dimethyl

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the atomic and molecular composition and structure of a substance. For Cyclopentanecarboxamide (B1346233), N,N-dimethyl-, high-resolution techniques are critical for unambiguous identification and characterization.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bitesizebio.com By spreading spectral information across two or more dimensions, it resolves signal overlap that is common in simpler one-dimensional (1D) spectra, thus enabling more accurate structural assignments. nih.gov

For Cyclopentanecarboxamide, N,N-dimethyl-, two-dimensional (2D) NMR experiments are particularly informative. A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded, allowing for the precise assignment of each carbon and its attached protons. libretexts.org Further structural confirmation can be obtained from a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in confirming the connectivity between the cyclopentane (B165970) ring, the carbonyl group, and the N,N-dimethyl substituents.

Table 1: Representative 2D NMR Correlation Data for Cyclopentanecarboxamide, N,N-dimethyl-

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations |

|---|---|---|

| Cyclopentyl Methine (CH) | Corresponding CH Carbon | Carbonyl Carbon (C=O), Adjacent Cyclopentyl Carbons |

| Cyclopentyl Methylene (CH₂) | Corresponding CH₂ Carbons | Adjacent Cyclopentyl Carbons, Cyclopentyl Methine Carbon |

| N-Methyl (N-CH₃) | Corresponding N-CH₃ Carbons | Carbonyl Carbon (C=O), Other N-Methyl Carbon |

This table illustrates expected correlations and is not based on experimentally acquired data for this specific compound.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of a compound's elemental composition. savemyexams.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high precision, often to four or more decimal places. savemyexams.com This level of accuracy allows for the confident assignment of a molecular formula from the measured exact mass. miamioh.edu

In the analysis of Cyclopentanecarboxamide, N,N-dimethyl- (molecular formula C₈H₁₅NO), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. msu.edu Furthermore, the high resolution enables the observation of the isotopic fine structure of the molecular ion peak. neu.edu.tr The characteristic pattern and relative abundance of ions containing heavier isotopes (such as ¹³C, ¹⁵N, and ¹⁸O) can be compared to theoretical predictions to further corroborate the assigned molecular formula. neu.edu.tr

Table 2: HRMS Data for Cyclopentanecarboxamide, N,N-dimethyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Calculated Exact Mass [M+H]⁺ | 142.1226 |

| Observed Exact Mass [M+H]⁺ | Dependent on experimental measurement |

| Mass Accuracy | Typically < 5 ppm |

The observed exact mass would be determined experimentally.

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. researchgate.net These two techniques are complementary; FTIR is more sensitive to polar bonds with strong dipole moments, while Raman is more effective for non-polar, polarizable bonds. triprinceton.org This dual approach allows for a more complete vibrational analysis of Cyclopentanecarboxamide, N,N-dimethyl-.

For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, typically found in the region of 1680-1630 cm⁻¹. Other significant bands would include C-N stretching and various C-H stretching and bending modes. triprinceton.org Raman spectroscopy would provide valuable information on the cyclopentane ring vibrations and the symmetric vibrations of the methyl groups. Subtle shifts in these vibrational frequencies can indicate changes in the molecular conformation.

Table 3: Key Vibrational Bands for Cyclopentanecarboxamide, N,N-dimethyl-

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch (Amide I) | FTIR, Raman | 1680 - 1630 |

| C-H Stretch (Aliphatic) | FTIR, Raman | 3000 - 2850 |

| C-N Stretch | FTIR | 1400 - 1000 |

| CH₂ Bend | FTIR | ~1465 |

These are general ranges and the exact position of the bands can vary.

Chromatographic and Electrophoretic Separation Sciences

Chromatographic methods are fundamental for the separation, isolation, and purity analysis of chemical compounds.

The cyclopentanecarboxamide moiety in Agn-PC-0nig3H contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. rotachrom.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. jasco-global.com

This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. eijppr.com The choice of the CSP and the mobile phase composition are crucial for achieving a successful separation. bioanalysis-zone.com Polysaccharide-based and protein-based CSPs are among the most common types used for chiral separations. eijppr.combioanalysis-zone.com

Table 4: Illustrative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | e.g., Cellulose or Amylose derivatives on a silica (B1680970) support |

| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Column Temperature | Controlled, often at room temperature |

Method development and optimization are required for any specific chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bibliotekanauki.pl It is ideal for the analysis of volatile and thermally stable compounds. While Cyclopentanecarboxamide, N,N-dimethyl- may have limited volatility, it can be chemically modified through derivatization to produce a more volatile analogue suitable for GC-MS analysis. sigmaaldrich.comresearchgate.net

For instance, the amide functionality could be reduced to the corresponding amine, which is generally more volatile. The derivatized sample is then injected into the GC, where it is separated from other components in the mixture. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification and quantification. ifremer.fr This technique is highly sensitive and can be used for trace-level analysis.

Table 5: GC-MS Analysis Parameters for a Derivatized Analyte

| Parameter | Description |

|---|---|

| GC Column | Fused silica capillary column with a non-polar or medium-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | Typically 250 - 300 °C |

| Oven Temperature Program | A gradient from a low to a high temperature to ensure good separation |

| Ionization Mode (MS) | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

These parameters are illustrative and would be optimized for the specific derivative being analyzed.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional structure of a crystalline compound. mkuniversity.ac.in The method involves directing an X-ray beam onto a single, high-quality crystal of the substance. nih.gov The crystal diffracts the X-rays into a specific pattern of spots. The geometric positions of these spots provide information about the crystal's unit cell dimensions and symmetry, while their intensities are used to calculate an electron density map, from which the atomic arrangement can be deduced. nih.gov

For a molecule like Cyclopentanecarboxamide, N,N-dimethyl-, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles for the entire molecule. mkuniversity.ac.in It would reveal the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the spatial orientation of the N,N-dimethylcarboxamide group relative to the ring. Furthermore, the analysis would describe the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the solid state. For example, in the crystal structures of other amides, intermolecular packing is often governed by hydrogen bonds involving the amide group. nih.gov

A critical application of X-ray crystallography is the unambiguous determination of absolute configuration in chiral molecules. vedantu.comlibretexts.org While Cyclopentanecarboxamide, N,N-dimethyl- is itself an achiral molecule, if a chiral center were introduced into the cyclopentane ring or its substituents, X-ray analysis of a single enantiomer would establish its true spatial arrangement as either (R) or (S). libretexts.orglibretexts.org This is considered a primary method for assigning absolute stereochemistry. libretexts.org Although specific crystallographic data for Cyclopentanecarboxamide, N,N-dimethyl- is not available in the cited literature, the principles of the technique remain the standard for its potential solid-state structural characterization.

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of specific compounds within complex matrices. ijarnd.comasdlib.org For Cyclopentanecarboxamide, N,N-dimethyl-, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful hyphenated methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. google.com In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. rjpn.org However, amides can be challenging to analyze by GC due to their high polarity and low volatility, which can lead to poor peak shape and thermal instability. copernicus.orgnih.gov To overcome this, derivatization is often employed to increase volatility and thermal stability. copernicus.org A common method is silylation, which converts the amide into a less polar trimethylsilyl (B98337) derivative. nih.gov

Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting charged fragments are sorted by their mass-to-charge ratio (m/z). ijarnd.com The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often more suitable for analyzing polar and non-volatile compounds like amides, frequently eliminating the need for derivatization. nih.govgrowingscience.com This technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. nih.gov The development of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has been crucial for effectively coupling LC with MS. asdlib.org

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. nih.gov It allows for the quantification and structural confirmation of Cyclopentanecarboxamide, N,N-dimethyl- even at low concentrations in intricate biological or environmental samples. nih.govresearchgate.net For instance, a method for analyzing N,N-dimethyl amino acids using LC-MS after derivatization has been developed to determine their absolute configuration based on chromatographic elution order. biomolther.org

The following table summarizes the application of these hyphenated techniques for the analysis of Cyclopentanecarboxamide, N,N-dimethyl-.

Interactive Data Table: Hyphenated Techniques for Amide Analysis| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile/semi-volatile compounds in the gas phase followed by mass-based detection. ijarnd.com | Separates compounds in the liquid phase followed by mass-based detection. asdlib.org |

| Suitability for Amides | Suitable, but often requires derivatization to increase volatility and thermal stability. copernicus.orgnih.gov | Highly suitable for polar, non-volatile amides; derivatization is often unnecessary. nih.govgrowingscience.com |

| Sample Preparation | May involve extraction, concentration, and mandatory derivatization (e.g., silylation). google.comcopernicus.org | Typically involves extraction and filtration; direct injection is often possible. growingscience.com |

| Ionization Method | Commonly Electron Ionization (EI), providing reproducible fragmentation patterns for library matching. researchgate.net | Commonly Electrospray Ionization (ESI) or APCI, often yielding the molecular ion. asdlib.org |

| Key Advantages | High chromatographic resolution; extensive, standardized spectral libraries for identification. rjpn.org | Applicable to a wider range of compounds (polar, non-volatile, thermally labile); high sensitivity. nih.gov |

| Common Applications | Analysis of amides in food contact materials, environmental samples. atlantis-press.comatlantis-press.com | Analysis of amides in pharmaceutical formulations, biological fluids, and natural products. nih.govgrowingscience.com |

Applications and Future Directions in Academic Research on Cyclopentanecarboxamide, N,n Dimethyl

Utility as a Versatile Building Block in Complex Organic Synthesis

Cyclopentanecarboxamide (B1346233), N,N-dimethyl- serves as a valuable scaffold in the field of organic chemistry. Its unique combination of a cyclopentane (B165970) ring and a tertiary amide functional group offers a blend of rigidity and reactivity, making it a desirable starting point for the synthesis of more intricate molecular architectures. smolecule.com The synthesis of this compound can be achieved through various established methods in organic chemistry, often involving the reaction of cyclopentanecarboxylic acid with dimethylamine (B145610) in the presence of a coupling agent. ontosight.ai

Integration into Natural Product Synthesis Efforts

The cyclopentane motif is a recurring structural element in a multitude of natural products. While direct integration of Cyclopentanecarboxamide, N,N-dimethyl- into a total synthesis of a natural product is not yet widely documented in publicly available literature, the use of closely related cyclopentanecarboxamide derivatives highlights the potential of this structural class. For instance, derivatives such as 1-acetyl-N-aryl cyclopentanecarboxamides have been utilized in the synthesis of pyrano[2,3-b]quinolines, which are core structures of natural products like Khaplofoline and Lunacrine. acs.org This demonstrates the utility of the cyclopentanecarboxamide core in constructing complex heterocyclic systems found in nature. The N,N-dimethyl substitution offers specific solubility and reactivity profiles that can be advantageous in multi-step synthetic sequences.

Contribution to Heterocyclic and Medicinal Chemistry Scaffolds

The chemical framework of Cyclopentanecarboxamide, N,N-dimethyl- is a valuable precursor for the generation of diverse heterocyclic and medicinal chemistry scaffolds. The amide functionality can undergo various chemical transformations, including reduction to the corresponding amine or participation in cyclization reactions to form nitrogen-containing heterocycles. These heterocycles are of paramount importance in medicinal chemistry due to their prevalence in drug molecules.

Research has shown that cyclopentanecarboxamide derivatives have been investigated for their potential as inhibitors of enzymes, indicating their utility in the design of new therapeutic agents. The ability of these compounds to interact with biological macromolecules makes them attractive candidates for the development of new pharmaceuticals. ontosight.aismolecule.com The N,N-dimethyl amide portion of the molecule can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, which are crucial considerations in drug design.

| Derivative Class | Application Area | Key Research Finding |

| 1-Acetyl-N-Aryl Cyclopentanecarboxamides | Natural Product Synthesis | Used in the synthesis of pyrano[2,3-b]quinolines, the core of Khaplofoline and Lunacrine. acs.org |

| General Cyclopentanecarboxamide Derivatives | Medicinal Chemistry | Investigated as enzyme inhibitors, demonstrating potential for therapeutic applications. |

Development of Chemical Probes and Research Tools Based on the Cyclopentanecarboxamide Structure

The inherent properties of the Cyclopentanecarboxamide, N,N-dimethyl- scaffold make it a suitable foundation for the design of chemical probes and other research tools. These tools are instrumental in elucidating complex biological processes at the molecular level. Its structure can be systematically modified to incorporate functionalities that allow for the detection, visualization, or isolation of specific biological targets.

Synthesis of Affinity Labels and Reporter Tags

While specific examples of affinity labels and reporter tags directly derived from Cyclopentanecarboxamide, N,N-dimethyl- are not extensively reported, the underlying principles of its chemistry support such applications. The cyclopentane ring can be functionalized to introduce reactive groups that can covalently bind to a biological target, a hallmark of affinity labels. Furthermore, reporter tags, such as fluorophores or biotin, can be appended to the molecule, often through modification of the cyclopentane core or by leveraging the reactivity of the amide group. The N,N-dimethylamide itself provides a stable and synthetically accessible handle for such modifications.

Application in Chemical Biology Research

In the broader context of chemical biology, derivatives of Cyclopentanecarboxamide, N,N-dimethyl- have the potential to be used to study intricate biochemical pathways and cellular interactions. smolecule.com By designing molecules with specific affinities for certain enzymes or receptors, researchers can modulate their activity and observe the downstream effects on cellular function. This approach can help to validate new drug targets and to understand the mechanisms of disease. The structural characteristics of these compounds allow them to interact with a variety of biological macromolecules, which could influence cellular signaling pathways. smolecule.com

Explorations in Materials Science and Supramolecular Chemistry

The applications of Cyclopentanecarboxamide, N,N-dimethyl- and its derivatives extend beyond the life sciences into the realm of materials science and supramolecular chemistry. The ability of the amide group to participate in hydrogen bonding, coupled with the defined stereochemistry of the cyclopentane ring, allows for the rational design of self-assembling systems.

Role in Self-Assembled Systems

The specific role of Cyclopentanecarboxamide, N,N-dimethyl- in self-assembled systems is not extensively documented in current academic research. However, its molecular structure allows for inferences about its potential behavior. As a tertiary amide, it lacks the hydrogen-bond donating capability of primary or secondary amides, which is often a key driver in the self-assembly of amide-containing molecules into higher-order structures like tapes, ribbons, or gels.

For instance, studies on related compounds such as stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides demonstrate that self-assembly into racemic crystals is fundamentally directed by intermolecular hydrogen bonds between the hydroxyl group and the amide's N-H and C=O groups. researchgate.net These molecules can form homo- and heterochiral chains that assemble in parallel or antiparallel modes, creating distinct supramolecular structures. researchgate.net Since Cyclopentanecarboxamide, N,N-dimethyl- does not have an N-H proton, it cannot participate in this type of hydrogen-bonding network as a donor, limiting its ability to form such self-assembled systems on its own. Its primary intermolecular interactions would be weaker dipole-dipole forces.

While not a primary component, it could potentially act as a solvent or additive in systems governed by polymerization-induced self-assembly (PISA), a versatile technique for creating polymeric nanoparticles with various morphologies. rsc.org In such a context, it would function as a polar, aprotic medium, influencing the solubility and assembly of block copolymers. Future research could explore its utility as a non-participatory solvent in the formation of complex structures from other low molecular weight gelators. rsc.org

Incorporation into Advanced Polymeric Structures

Direct incorporation of Cyclopentanecarboxamide, N,N-dimethyl- into advanced polymeric structures is not a prominent theme in the reviewed literature. For a small molecule to be incorporated into a polymer backbone, it typically requires at least two reactive functional groups that can participate in polymerization reactions. The simple structure of Cyclopentanecarboxamide, N,N-dimethyl- makes it chemically inert in this regard.

However, the cyclopentanecarboxamide scaffold is of interest in materials science. Advanced polymeric structures could be created by first functionalizing the cyclopentane ring of a derivative with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer could then be polymerized or co-polymerized to introduce the unique steric and electronic properties of the cyclopentanecarboxamide group as a pendant side chain. Such an approach could be used to tailor the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics.

General strategies like polymerization-induced thermal self-assembly (PITSA) utilize thermoresponsive polymers to create nanoparticle shapes. rsc.org While not directly involving Cyclopentanecarboxamide, N,N-dimethyl-, these advanced methods show how stimuli-responsive blocks can induce self-assembly, a principle that could be applied to polymers containing functionalized cyclopentanecarboxamide units in the future. rsc.org

Unexplored Reactivity and Emerging Applications of Cyclopentanecarboxamide, N,N-dimethyl-

While the reactivity of the parent compound Cyclopentanecarboxamide, N,N-dimethyl- is relatively limited, its core structure serves as a valuable scaffold for derivatives with significant biological activity. The emerging applications are almost exclusively in the field of medicinal chemistry and drug discovery.

Research has shown that various derivatives of cyclopentanecarboxamide are being actively investigated for therapeutic uses. One prominent area is oncology, where derivatives have been designed as potential inhibitors of Fatty Acid Synthase (FAS), an enzyme that is overexpressed in many types of cancer cells. google.com Other cyclopentanecarboxamide derivatives have been evaluated as inhibitors of steroid-metabolizing enzymes and in models of pentylenetetrazole-induced seizures.

The versatility of the cyclopentanecarboxamide scaffold is further highlighted by its use in creating complex molecules. For example, a derivative named 3-ethenyl-2-(3-pentenylidene)-N-phenyl-[1.alpha.,2Z(E), 3.alpha.]-cyclopentanecarboxamide has been identified in plant extracts, indicating its presence in natural products. wapcpjournal.org.ng The development of compounds like N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide for potential therapeutic applications underscores the scaffold's utility in constructing molecules with precise structural features for interacting with biological targets. nih.gov These examples collectively point to a future where novel derivatives are synthesized to target a wide range of diseases.

Computational Design and Predictive Modeling for Novel Cyclopentanecarboxamide Derivatives

Computational chemistry is proving to be a powerful tool for accelerating the discovery of novel cyclopentanecarboxamide derivatives. In silico techniques, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling, allow researchers to design and screen virtual libraries of compounds for potential biological activity before undertaking costly and time-consuming synthesis. mdpi.comresearchgate.net

A notable example is the computational design of a series of 2,3-dimethoxy-N-(4-methylquinolin-3-yl)cyclopentanecarboxamide derivatives as potential multi-target anticancer agents. mdpi.comresearchgate.net In this study, researchers used the known inhibitor SN-38 as a structural template to design twelve new compounds. mdpi.comresearchgate.net These designed molecules were then computationally evaluated for their ability to bind to three key cancer-related protein targets: topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2). mdpi.comresearchgate.net

The molecular docking simulations predicted strong binding affinities for the designed cyclopentanecarboxamide derivatives. mdpi.comresearchgate.net The results indicated that the designed compounds could effectively interact with the selected proteins, establishing their potential as drug candidates. mdpi.comresearchgate.net This purely computational protocol demonstrates the effectiveness of predictive modeling in the early stages of drug development for identifying multi-target compounds for complex diseases like cancer. mdpi.com

Below is a data table summarizing the predicted binding affinities from the study.

| Target Protein | Docking Score Range (kcal/mol) | Role in Cancer Progression |

| Topoisomerase I | -9.0 to -10.3 | DNA replication and repair |

| BRD4 | -6.6 to -8.0 | Epigenetic regulation, oncogene expression |

| ABCG2 | -8.0 to -10.0 | Multi-drug resistance |

| Table generated from data reported in a computational study on novel cyclopentanecarboxamide derivatives. mdpi.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.